molecular formula C13H8Cl2O3 B14804237 3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid

3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B14804237
M. Wt: 283.10 g/mol
InChI Key: CDNQAQFKBPGCFX-UHFFFAOYSA-N
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Description

3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound characterized by the presence of a furan ring substituted with a dichlorophenyl group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Propenoic Acid Moiety: The propenoic acid moiety is formed through the reaction of the furan derivative with suitable reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interfering with Cellular Processes: Affecting cell signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

  • (2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid
  • 5-(2,3-Dichlorophenyl)furan-2-yl]prop-2-enoic acid

Comparison: 3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid is unique due to its specific substitution pattern on the furan ring and the presence of the propenoic acid moiety. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H8Cl2O3

Molecular Weight

283.10 g/mol

IUPAC Name

3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H8Cl2O3/c14-8-1-4-11(15)10(7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)

InChI Key

CDNQAQFKBPGCFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=CC(=O)O)Cl

Origin of Product

United States

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